molecular formula C19H16N2O4 B3007765 (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide CAS No. 1099655-83-0

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide

Cat. No. B3007765
CAS RN: 1099655-83-0
M. Wt: 336.347
InChI Key: RHVDCKBLESTCSK-VURMDHGXSA-N
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Description

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide, also known as BDIC, is a synthetic compound that has been the subject of much scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically as a potential drug candidate for the treatment of various diseases. The purpose of

Scientific Research Applications

1. KCNQ2 Opener Activity

The compound (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide and its derivatives have been studied for their potential as KCNQ2 openers. Wu et al. (2004) identified a highly potent KCNQ2 opener, which demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).

2. Antimicrobial and Antioxidant Activities

Naraboli and Biradar (2017) explored the synthesis of indole derivatives bearing benzimidazole/benzothiazole moiety, which showed good radical scavenging and metal ion chelating activities. These compounds also exhibited potent antimicrobial activity (Naraboli & Biradar, 2017).

3. Novel Fluorescent Scaffolds

Buinauskaitė et al. (2012) utilized reactions with acrylamide for the preparation of novel fluorescent scaffolds possessing a benzo[e]indoline moiety. These compounds were studied for their optical properties using UV–vis and fluorescence spectroscopy (Buinauskaitė et al., 2012).

4. Reactions with Nucleophilic Reagents

Shiba et al. (2010) investigated the reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2- Cyanoacryloyl Chloride with various nucleophilic reagents containing nitrogen and sulfur, leading to the production of new acryloyl amides, imides, thioesters, and heterocyclic systems. Some of these products showed moderate antimicrobial and antifungal activities (Shiba et al., 2010).

5. Heterocyclic Compounds Synthesis

Elmagd et al. (2017) used thiosemicarbazide derivatives as building blocks for the synthesis of various heterocyclic compounds, exploring their antimicrobial activity (Elmagd et al., 2017).

6. Acylamide Metal–Organic Frameworks

Sun et al. (2012) presented carboxylate-assisted acylamide metal–organic frameworks with unique structural and luminescence properties, exploring their thermostability and potential applications (Sun et al., 2012).

7. Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antimicrobial and antiproliferative activities against various cancer cells (Mansour et al., 2020).

properties

IUPAC Name

1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c20-19(23)15-10-13-3-1-2-4-14(13)21(15)18(22)8-6-12-5-7-16-17(9-12)25-11-24-16/h1-9,15H,10-11H2,(H2,20,23)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVDCKBLESTCSK-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide

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